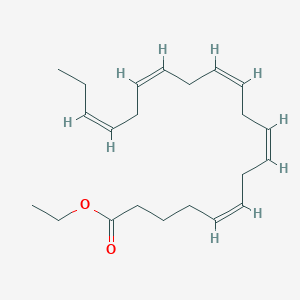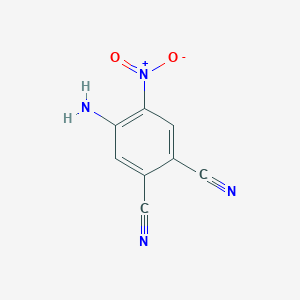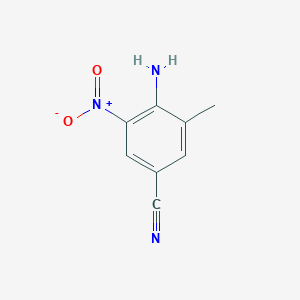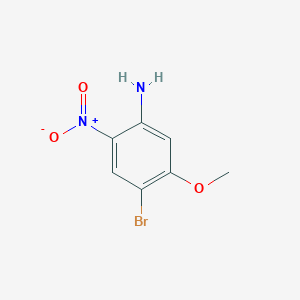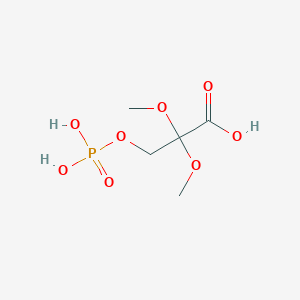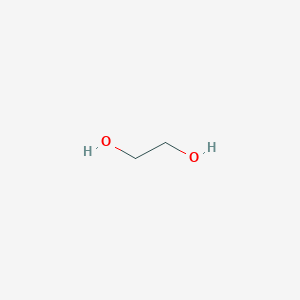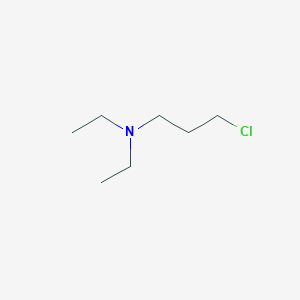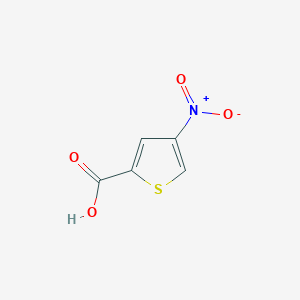
4-ニトロ-2-チオフェンカルボン酸
概要
説明
4-Nitro-2-thiophenecarboxylic acid is a chemical compound belonging to the class of organic compounds known as thiophenes. It has various applications in chemical synthesis and materials science.
Synthesis Analysis
- Xue et al. (2015) synthesized a derivative of thiophene-2,5-dicarboxylic acid, 3-nitro-thiophene-2,5-dicarboxylic acid (H2ntdc), which is structurally related to 4-nitro-thiophene-2-carboxylic acid (Xue, L., Li, Z., Ma, L., & Wang, L., 2015).
Molecular Structure Analysis
- The structural analysis of the synthesized compounds in the study by Xue et al. (2015) reveals various dimensional networks and hydrogen-bonded architectures, providing insights into the molecular structure of related compounds (Xue, L., et al., 2015).
Chemical Reactions and Properties
- Androsov and Neckers (2007) explored the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce intermediates reacting with nucleophiles, forming esters or amides related to the aryl-substituted thioacetic acid. This is relevant to the chemical behavior of 4-nitro-2-thiophenecarboxylic acid and its derivatives (Androsov, D. A., & Neckers, D., 2007).
Physical Properties Analysis
- Brown et al. (1969) conducted a study on nitration of benzo[b]thiophen-3-carboxylic acid, which is closely related to 4-nitro-2-thiophenecarboxylic acid. The study provides insights into the physical properties of the nitro derivatives of thiophenecarboxylic acids (Brown, I., Reid, S. T., et al., 1969).
Chemical Properties Analysis
- Srinivasan et al. (2016) explored the synthesis and properties of salts of 4-nitrophenylacetic acid, a compound structurally similar to 4-nitro-2-thiophenecarboxylic acid. The study provides valuable information on the chemical properties, including reactivity and stability, of related nitro-functionalized compounds (Srinivasan, B. R., Dhavskar, K. T., & Näther, C., 2016).
科学的研究の応用
配位高分子および結晶工学
研究者らは、配位高分子という文脈で4-ニトロ-2-チオフェンカルボン酸を研究してきました。これらの材料は、魅力的な構造的特性を示し、触媒、ガス貯蔵、およびセンシングにおいて応用が見られます。 適切な金属イオンと4-NTCAを組み合わせることで、科学者たちはナノテクノロジーや材料科学で潜在的な用途を持つ複雑な配位ネットワークを作成します .
還元的アセチル化
この化合物は、酢酸と無水酢酸の混合物中で還元鉄で処理すると、還元的アセチル化を受けます。この反応は、4-アセチルアミノ-2-チオフェンカルボン酸またはそのエステルを生成します。 これらの誘導体は、有機合成および医薬品化学において応用がある可能性があります .
Safety and Hazards
4-Nitro-2-thiophenecarboxylic acid is classified as a warning hazard under the GHS classification . It may cause skin irritation and serious eye irritation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention if necessary . It should be handled with gloves and protective clothing .
作用機序
Target of Action
It is known to be an intermediate in the synthesis of pharmaceutical compounds .
Mode of Action
The mode of action of 4-Nitro-2-thiophenecarboxylic acid involves its interaction with reduced iron. The corresponding 4-acetylamino-2-thiophenecarboxylic acids or their esters are produced by the action of reduced iron on solutions of 4-nitro-2-thiophenecarboxylic acid, its derivatives, or their esters in a mixture of acetic acid and acetic anhydride .
Biochemical Pathways
It is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αvβ3-receptor antagonists .
Pharmacokinetics
It is known that the compound has a molecular weight of 17315 , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored at 2-8°c and protected from light .
生化学分析
Biochemical Properties
It is known that it is used in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .
Cellular Effects
Given its role as an intermediate in the synthesis of pharmaceutical compounds , it may influence various cellular processes depending on the specific compounds it is used to synthesize.
Molecular Mechanism
It is known to be utilized in the preparation of hetaryl ureas as integrin αVβ3-Receptor antagonists , suggesting it may interact with biomolecules in this context.
特性
IUPAC Name |
4-nitrothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHKHACZQDMGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296383 | |
| Record name | 4-nitro-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13138-70-0 | |
| Record name | 13138-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitro-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-Nitro-2-thiophenecarboxylic acid be converted into other useful compounds?
A1: Yes, 4-Nitro-2-thiophenecarboxylic acid and its esters can undergo reductive acetylation. [] This reaction transforms the nitro group (-NO2) into an acetylamino group (-NHCOCH3), leading to the formation of 4-acetylamino-2-thiophenecarboxylic acid derivatives.
Q2: Are there alternative methods to transform 4-Nitro-2-thiophenecarboxylic acid?
A2: Yes, treating 4-Nitro-2-thiophenecarboxylic acid with alkali metals in liquid ammonia results in a reductive cleavage. [] This reaction not only reduces the nitro group but also cleaves the thiophene ring, leading to the formation of 5-mercapto-4-ketoalkanoic acids. This method offers an alternative synthetic pathway compared to the reductive acetylation mentioned previously.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



